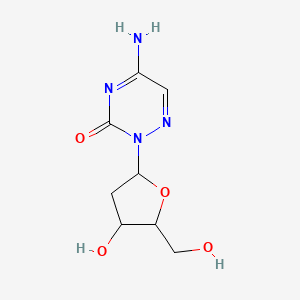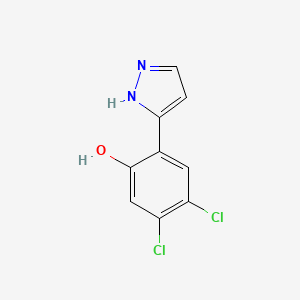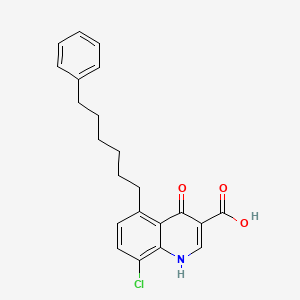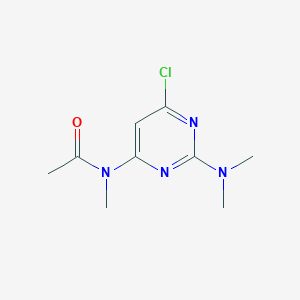
N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide is a compound belonging to the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry. Pyrimidine derivatives are widely studied due to their structural diversity and potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide typically involves the following steps:
N-oxidation of 6-chloro-2,4-diaminopyrimidine: This step is carried out using hydrogen peroxide (H₂O₂) in the presence of a CoFe₂O₄ magnetic nanocatalyst in ethanol under reflux conditions.
Formation of N-methylacetamide: The intermediate product is then reacted with N-methylacetamide under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like palladium on carbon (Pd/C) in ethanol.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Palladium on carbon (Pd/C) in ethanol.
Substitution: Sodium bicarbonate (NaHCO₃) in ethanol, methyl iodide (CH₃I) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Aplicaciones Científicas De Investigación
N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic benefits in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or therapeutic context.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2,4-diaminopyrimidine: A precursor in the synthesis of N-(6-Chloro-2-(dimethylamino)pyrimidin-4-yl)-N-methylacetamide.
N-methylacetamide: Another precursor used in the synthesis.
Other pyrimidine derivatives: Compounds with similar structures but different substituents, such as 6-chloro-2,4-diaminopyrimidine N-oxide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
88380-69-2 |
|---|---|
Fórmula molecular |
C9H13ClN4O |
Peso molecular |
228.68 g/mol |
Nombre IUPAC |
N-[6-chloro-2-(dimethylamino)pyrimidin-4-yl]-N-methylacetamide |
InChI |
InChI=1S/C9H13ClN4O/c1-6(15)14(4)8-5-7(10)11-9(12-8)13(2)3/h5H,1-4H3 |
Clave InChI |
JMAYXHUOLTXWKK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)C1=CC(=NC(=N1)N(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


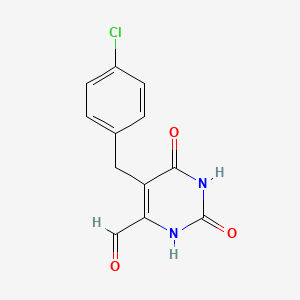

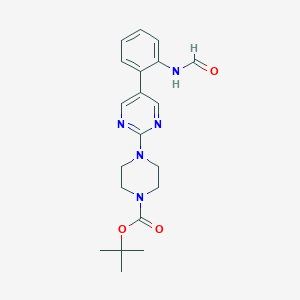
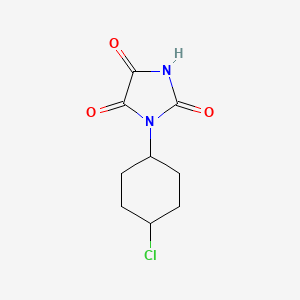
![Ethyl 9-(2-ethoxy-2-oxoethylidene)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15215519.png)
![Cycloheptanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B15215523.png)
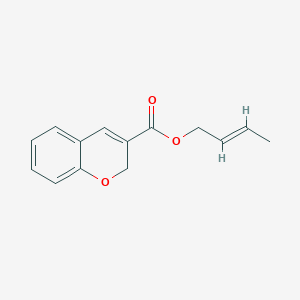
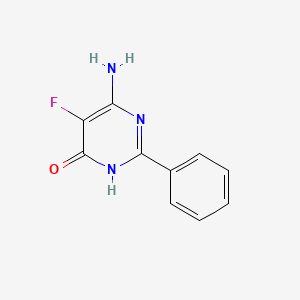
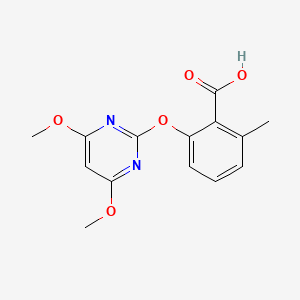
![3-(3,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15215560.png)
![N-[(3,4-Dichlorophenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B15215561.png)
